(E)-N'-(2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Description

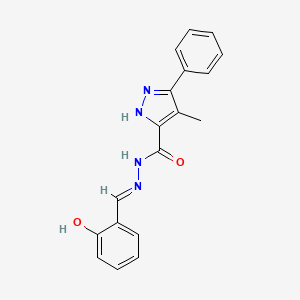

(E)-N'-(2-Hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a Schiff base derived from the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde. The compound features a pyrazole core, a hydrazone linkage, and a 2-hydroxybenzylidene moiety.

Properties

IUPAC Name |

N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-12-16(13-7-3-2-4-8-13)20-21-17(12)18(24)22-19-11-14-9-5-6-10-15(14)23/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBMRKOKYOZWNJ-YBFXNURJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=CC=C3O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as pt(ii) complexes modified with 2-hydroxybenzylidene, have shown remarkable cytotoxicity against tumor cells, suggesting potential targets within cancerous cells.

Mode of Action

Related compounds, such as pt(ii) complexes, can bind to and cleave dna, induce cell cycle arrest in the s phase, and regulate the expression of cyclin-dependent kinases, cyclin, and p21.

Biochemical Pathways

Similar compounds have been shown to inhibit the expression of the c-myc gene and downstream proteins, thereby inhibiting telomerase activity. This suggests that the compound may affect pathways related to cell cycle regulation and telomerase activity.

Result of Action

Related compounds have been shown to induce apoptosis and inhibit telomerase activity, suggesting potential anti-cancer effects.

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins. The nature of these interactions often involves the formation of hydrogen bonds or hydrophobic interactions, which can influence the function of the interacting biomolecules.

Biological Activity

(E)-N'-(2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound exhibits a complex structure that may contribute to its diverse pharmacological effects.

Chemical Structure

The compound can be represented as follows:

It features a hydrazone linkage and a hydroxyl group that may play critical roles in its biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 2-hydroxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, followed by purification techniques such as recrystallization or chromatography. Characterization is performed using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar hydrazone derivatives. For instance, compounds with structural similarities have shown significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans . The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Comparison

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | S. aureus | 32 µg/mL |

| B | E. coli | 16 µg/mL |

| C | C. albicans | 8 µg/mL |

Anticancer Activity

The anticancer potential of hydrazone derivatives has been investigated in various cancer cell lines. For example, studies have demonstrated that similar compounds exhibit cytotoxicity against human cancer cell lines such as A-431 and Jurkat cells, with IC50 values indicating effective inhibition of cell proliferation . The presence of electron-withdrawing groups has been correlated with enhanced activity.

Case Study: Anticancer Efficacy

In a study involving the evaluation of hydrazone derivatives against cancer cell lines, it was found that the introduction of a hydroxyl group significantly increased the cytotoxic effects compared to analogs without this substitution. The mechanism was attributed to increased apoptosis induction and cell cycle arrest at the G1 phase .

Mechanistic Insights

Molecular docking studies suggest that this compound may interact with specific protein targets involved in cell signaling pathways related to cancer progression and microbial resistance. These interactions are mediated through hydrogen bonding and hydrophobic interactions, enhancing the compound's efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

Key analogs differ in substituents on the benzylidene ring, influencing electronic properties, solubility, and reactivity:

Structural Insights :

- The hydroxyl group in the target compound facilitates intramolecular hydrogen bonding (O-H···N), stabilizing the (E)-configuration .

- Chlorine substituents in E-DPPC induce steric and electronic effects, leading to distorted dihedral angles between pyrazole and benzylidene rings compared to methoxy analogs .

- Methoxy and dimethylamino groups in E-MBPC and E-MABPC increase electron density on the hydrazone linkage, lowering C=N stretching frequencies in IR spectra (~1590–1610 cm⁻¹) compared to hydroxy derivatives (~1620 cm⁻¹) .

Spectroscopic and Computational Comparisons

Table 1: Spectroscopic Data for Selected Compounds

Q & A

Q. What is the standard synthetic protocol for preparing (E)-N'-(2-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide?

Answer: The compound is synthesized via a condensation reaction between 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide and 2-hydroxybenzaldehyde. A typical procedure involves:

- Dissolving equimolar amounts of the hydrazide and aldehyde in ethanol.

- Adding a catalytic amount of acetic acid (2–3 drops) to promote Schiff base formation.

- Refluxing the mixture for 2–4 hours, followed by cooling to precipitate the product.

- Filtering, washing with cold ethanol, and recrystallizing to purify the compound (yields: 70–85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Answer: Key techniques include:

- FT-IR : To confirm the formation of the hydrazone bond (C=N stretch at ~1600 cm⁻¹) and hydroxyl group (O-H stretch at ~3400 cm⁻¹).

- ¹H/¹³C NMR : To verify proton environments (e.g., imine proton at δ ~8.5 ppm) and carbon assignments.

- ESI-MS : For molecular ion peak validation.

- Single-crystal X-ray diffraction : To resolve the crystal structure and confirm the E-configuration .

Q. How is the crystal structure of this compound resolved, and what software is typically used?

Answer: Single-crystal X-ray diffraction data are collected using a diffractometer (e.g., Bruker D8 QUEST). The structure is solved via direct methods using SHELXS and refined with SHELXL . Software suites like WinGX and ORTEP visualize anisotropic displacement ellipsoids and generate publication-quality figures .

Advanced Questions

Q. How do solvent effects (gas vs. aqueous phase) influence the molecular properties of this compound in DFT studies?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) reveal:

- Gas phase : Optimized geometries show slight deviations in bond lengths (e.g., C=N: 1.28 Å vs. 1.30 Å in X-ray).

- Aqueous phase : Polarizable Continuum Model (PCM) simulations indicate enhanced polarity, stabilizing charge-transfer interactions. HOMO-LUMO gaps decrease by ~0.5 eV, suggesting increased reactivity in solution .

Table 1: Key DFT Parameters in Gas vs. Aqueous Phase

| Parameter | Gas Phase | Aqueous Phase |

|---|---|---|

| C=N Bond Length (Å) | 1.28 | 1.30 |

| HOMO-LUMO Gap (eV) | 4.2 | 3.7 |

| Dipole Moment (D) | 5.8 | 7.1 |

Q. What methodological approaches are used to resolve contradictions between experimental and computational vibrational spectra?

Answer: Discrepancies in FT-IR vs. DFT-predicted frequencies arise from anharmonicity or solvent effects. To address this:

Q. How can molecular docking predict the biological activity of this compound?

Answer: Docking studies (e.g., AutoDock Vina) involve:

- Selecting a target protein (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Generating ligand conformations and docking into the active site.

- Analyzing binding affinities (ΔG ≤ -7 kcal/mol suggests strong binding).

- Validating with in vitro assays (e.g., MTT for cytotoxicity). Recent studies show this compound exhibits moderate inhibition (IC₅₀ ~25 µM) against cancer cell lines .

Q. What strategies optimize reaction yields when synthesizing analogs with electron-withdrawing substituents?

Answer:

- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) reduce aldehyde reactivity, requiring prolonged reflux (6–8 hours).

- Catalyst optimization : Replace acetic acid with p-toluenesulfonic acid (PTSA) for faster kinetics.

- Solvent choice : Use DMF for poorly soluble aldehydes, achieving yields >75% .

Methodological Best Practices

Q. How should researchers handle discrepancies in crystallographic data refinement?

Answer:

Q. What computational protocols are recommended for comparing this compound with its derivatives?

Answer:

- Perform conformational analysis (e.g., Monte Carlo sampling) to identify low-energy conformers.

- Use Molecular Electrostatic Potential (MEP) maps to compare charge distribution and reactive sites.

- Conduct Molecular Dynamics (MD) simulations (e.g., 10 ns in water) to assess stability and solvation effects .

Contradictions and Resolutions

Q. How can conflicting NMR assignments in similar hydrazone derivatives be resolved?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.